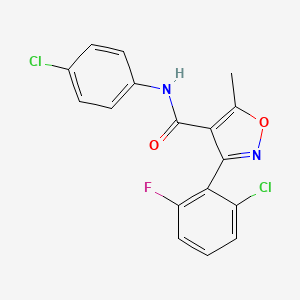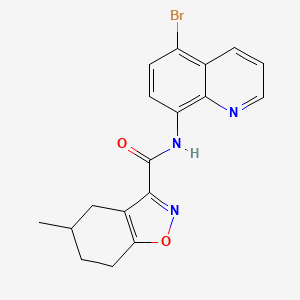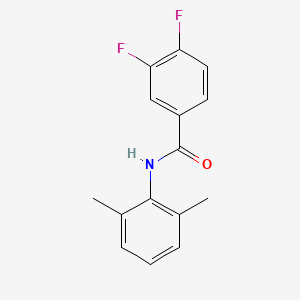
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as isoxazolecarboxamides, which have been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-5-methyl-4-isoxazolecarboxamide binds to the bromodomain of BET proteins, which prevents them from binding to acetylated lysine residues on histones. This, in turn, inhibits the recruitment of transcriptional co-activators and the subsequent activation of gene expression. By inhibiting the expression of genes that are critical for cancer cell survival and proliferation, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to have anti-viral properties and can inhibit the replication of viruses such as HIV-1 and HCV.
Advantages and Limitations for Lab Experiments
The main advantage of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-5-methyl-4-isoxazolecarboxamide for lab experiments is its specificity for BET proteins. This makes it a useful tool for studying the role of BET proteins in gene regulation and cancer cell biology. However, the main limitation of this compound is its relatively low potency compared to other BET inhibitors. This means that higher concentrations of this compound may be required to achieve the desired biological effects.
Future Directions
There are several future directions for the development of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-5-methyl-4-isoxazolecarboxamide and other BET inhibitors. One area of research is the identification of biomarkers that can predict the response of cancer cells to BET inhibitors. Another area of research is the development of combination therapies that can enhance the anti-tumor effects of BET inhibitors. Finally, there is a need for the development of more potent and selective BET inhibitors that can be used at lower concentrations and with fewer side effects.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its anti-tumor properties. It has been found to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound works by inhibiting the activity of a protein called bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound can prevent the expression of genes that are critical for cancer cell survival and proliferation.
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O2/c1-9-14(17(23)21-11-7-5-10(18)6-8-11)16(22-24-9)15-12(19)3-2-4-13(15)20/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHJCIGMABHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4728721.png)


![4-((1E)-3-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-1-propen-1-yl)-2-methoxyphenol](/img/structure/B4728742.png)
![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B4728762.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4728784.png)
![N-(2-methoxyethyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4728788.png)
![3-[3-(4-bromo-2-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4728792.png)
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B4728793.png)


![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4728812.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4728827.png)